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Compound of Interest

Compound Name: Pericosine A

Cat. No.: B15585662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of

Pericosine A and its halogenated analogs, potent antitumor agents isolated from the marine-

derived fungus Periconia byssoides. The methodologies described are based on established

total syntheses, offering a guide for the preparation of these complex molecules for further

biological evaluation and drug development.

Introduction
Pericosine A is a carbasugar that has demonstrated significant cytotoxic activity against

various cancer cell lines.[1][2] Its unique, highly functionalized cyclohexene core makes it an

attractive target for synthetic chemists. The stereoselective synthesis of Pericosine A and its

analogs is crucial for structure-activity relationship (SAR) studies and the development of new

therapeutic agents. The protocols outlined below detail the synthesis of both enantiomers of

Pericosine A, starting from commercially available chiral pool materials, (-)-quinic acid and (-)-

shikimic acid, as well as the synthesis of 6-halo-substituted analogs.

Data Presentation
The following tables summarize the yields for the key steps in the synthesis of (+)- and (-)-

Pericosine A and its 6-halo-substituted analogs.
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Table 1: Synthesis of (+)-Pericosine A from (-)-Quinic Acid

Step Reaction
Reagents and
Conditions

Product Yield (%)

1

Conversion of

(-)-quinic acid to

alcohol

intermediate

Literature

procedure with

modifications

Alcohol (17') -

2 Chlorination
Excess SOCl₂ in

dry CH₂Cl₂

Chlorinated

product (23)
42

3 Deprotection TFA
(+)-Pericosine A

(4)
66

Table 2: Synthesis of (-)-Pericosine A from (-)-Shikimic Acid

Step Reaction
Reagents and
Conditions

Product Yield (%)

1

Conversion of

(-)-shikimic acid

to key

intermediate

Literature

procedure
Intermediate -

2 Chlorination
SOCl₂ in dry

CH₂Cl₂

Chlorinated

intermediate
-

3 Deprotection TFA
(-)-Pericosine A

(4')
66

Table 3: Synthesis of 6-Halo-Substituted Pericosine A Analogs
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Analog
Halogenation
Reagent

Intermediate Yield
(%)

Final Product Yield
(%)

(-)-6-Fluoropericosine

A

(HF)n/pyridine

complex
- -

(-)-6-Bromopericosine

A
BH₂Br·SMe₂ 94 87

(-)-6-Iodopericosine A AlI₃ 60 76

(+)-6-Bromopericosine

A
BH₂Br·SMe₂ - 78

(+)-6-Iodopericosine A AlI₃ 72 -

Experimental Protocols
Protocol 1: Synthesis of (+)-Pericosine A from (-)-Quinic
Acid
This protocol is adapted from the first total synthesis of (+)-Pericosine A.[1][2]

Step 1: Preparation of Alcohol Intermediate (17')

Commercially available (-)-quinic acid is converted to the alcohol intermediate (17') according

to established literature procedures with some modifications.[2]

Step 2: Stereoselective Chlorination

To a solution of the alcohol intermediate (6) in dry CH₂Cl₂, add excess thionyl chloride

(SOCl₂) at 0 °C.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

Extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the chlorinated

product (23).[1][2]

Step 3: Deprotection to Yield (+)-Pericosine A (4)

Dissolve the chlorinated product (23) in trifluoroacetic acid (TFA).

Stir the mixture at room temperature for the specified time.

Remove the TFA under reduced pressure.

Purify the residue by HPLC to obtain (+)-Pericosine A (4).[1][2]

Protocol 2: Synthesis of 6-Halo-Substituted Pericosine A
Analogs
This protocol describes the synthesis of 6-bromo, 6-iodo, and 6-fluoro analogs of Pericosine
A.

Synthesis of (-)-6-Bromopericosine A

Bromination of syn-epoxide (-)-8: To a solution of syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in

Et₂O (5 mL), add a 1.0 M solution of BH₂Br·SMe₂ in CH₂Cl₂ (0.48 mL, 0.42 mmol) at -78 °C.

Stir for 5 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract

with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and evaporate to give

(-)-10Br (139.7 mg, 94% yield).

Deprotection: To a solution of (-)-10Br (41.3 mg, 0.12 mmol) in MeOH (2.0 mL), add Dowex®

50WX8-H (102.5 mg) and stir for 56 hours at room temperature. Filter the reaction mixture

and concentrate the filtrate. Purify the residue by silica gel column chromatography

(CH₂Cl₂:MeOH = 95:5) to afford (-)-1Br (27.6 mg, 87% yield).

Synthesis of (-)-6-Iodopericosine A
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Iodination of (-)-8: To a solution of (-)-8 (14.4 mg, 0.056 mmol) in CH₂Cl₂ (1.0 mL) at 0 °C,

add AlI₃ (7.9 mg, 0.019 mmol). Stir for 2 hours at 0 °C. Quench with saturated aqueous

NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and

evaporate. Purify the crude product by silica gel column chromatography (Hexane:EtOAc =

5:1) to afford (-)-10I (15.5 mg, 60% yield).

Deprotection: Treat (-)-10I with TFA in MeOH to give (-)-1I in 76% yield.

Synthesis of (-)-6-Fluoropericosine A

Fluorination of (-)-8: To a solution of (-)-8 (13.4 mg, 0.050 mmol) in CH₂Cl₂ (1.0 mL) in a

polyethylene tube at 0 °C, add (HF)n/pyridine complex (12.5 mL). Stir for 15 minutes at 0 °C.

Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

Deprotection: The resulting intermediate is deprotected using standard conditions to yield the

final product.

Visualizations
Diagram 1: Synthetic Pathway to (+)-Pericosine A from (-)-Quinic Acid
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Synthesis of (+)-Pericosine A
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Literature Procedure

Chlorinated Intermediate (23)
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Caption: A simplified workflow for the total synthesis of (+)-Pericosine A.

Diagram 2: General Workflow for Synthesis of 6-Halo-Pericosine A Analogs
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Synthesis of 6-Halo-Pericosine A Analogs
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Click to download full resolution via product page

Caption: General synthetic route to 6-halogenated Pericosine A analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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